molecular formula C15H12N2O3S B14793504 3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid

3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid

Cat. No.: B14793504
M. Wt: 300.3 g/mol
InChI Key: KJNJHBRRZFAWIY-UHFFFAOYSA-N
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Description

3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with an α,β-unsaturated carbonyl compound under reflux conditions in a suitable solvent such as 1,4-dioxane . The reaction conditions often require the presence of a base, such as potassium carbonate, to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[2,1-b][1,3]thiazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced imidazo[2,1-b][1,3]thiazole derivatives.

    Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid is unique due to the presence of the 4-methoxyphenyl group, which enhances its biological activity and selectivity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent.

Properties

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid

InChI

InChI=1S/C15H12N2O3S/c1-20-11-4-2-10(3-5-11)14-12(6-7-13(18)19)17-8-9-21-15(17)16-14/h2-9H,1H3,(H,18,19)

InChI Key

KJNJHBRRZFAWIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=CC(=O)O

Origin of Product

United States

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